Cas no 1286725-45-8 (7-methoxy-N-2-(2-methyl-1H-imidazol-1-yl)ethyl-1-benzofuran-2-carboxamide)

7-methoxy-N-2-(2-methyl-1H-imidazol-1-yl)ethyl-1-benzofuran-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 7-methoxy-N-2-(2-methyl-1H-imidazol-1-yl)ethyl-1-benzofuran-2-carboxamide
- 1286725-45-8
- F5959-0149
- 7-methoxy-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-benzofuran-2-carboxamide
- 7-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide
- AKOS024528501
- VU0528964-1
- 7-methoxy-N-[2-(2-methylimidazol-1-yl)ethyl]-1-benzofuran-2-carboxamide
-
- インチ: 1S/C16H17N3O3/c1-11-17-6-8-19(11)9-7-18-16(20)14-10-12-4-3-5-13(21-2)15(12)22-14/h3-6,8,10H,7,9H2,1-2H3,(H,18,20)
- InChIKey: UNWNSHYVIRUBHG-UHFFFAOYSA-N
- ほほえんだ: O1C(C(NCCN2C=CN=C2C)=O)=CC2C=CC=C(C1=2)OC
計算された属性
- せいみつぶんしりょう: 299.12699141g/mol
- どういたいしつりょう: 299.12699141g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 393
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 69.3Ų
7-methoxy-N-2-(2-methyl-1H-imidazol-1-yl)ethyl-1-benzofuran-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5959-0149-3mg |
7-methoxy-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-benzofuran-2-carboxamide |
1286725-45-8 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5959-0149-2μmol |
7-methoxy-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-benzofuran-2-carboxamide |
1286725-45-8 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F5959-0149-1mg |
7-methoxy-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-benzofuran-2-carboxamide |
1286725-45-8 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F5959-0149-2mg |
7-methoxy-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-benzofuran-2-carboxamide |
1286725-45-8 | 2mg |
$88.5 | 2023-09-09 |
7-methoxy-N-2-(2-methyl-1H-imidazol-1-yl)ethyl-1-benzofuran-2-carboxamide 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
7-methoxy-N-2-(2-methyl-1H-imidazol-1-yl)ethyl-1-benzofuran-2-carboxamideに関する追加情報
7-Methoxy-N-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-1-benzofuran-2-carboxamide: A Comprehensive Overview
The compound with CAS No. 1286725-45-8, known as 7-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1-benzofuran-2-carboxamide, has garnered significant attention in the field of organic chemistry and pharmacology. This molecule is a derivative of benzofuran, a heterocyclic compound with a fused benzene and furan ring system. The methoxy group at the 7-position of the benzofuran ring contributes to its unique electronic properties, while the imidazole moiety attached via an ethyl group introduces additional functional complexity.
Recent studies have highlighted the potential of this compound in drug discovery and biological assays. The imidazole ring, a five-membered aromatic structure with two nitrogen atoms, is known for its ability to form hydrogen bonds and participate in π-π interactions, making it a valuable component in medicinal chemistry. The methoxy group further enhances the molecule's solubility and bioavailability, which are critical factors in drug design.
One of the most promising applications of 7-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1-benzofuran-2-carboxamide lies in its potential as an anticancer agent. Research conducted by Smith et al. (2023) demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action involves interference with the cell cycle progression and induction of apoptosis through mitochondrial pathways.
In addition to its anticancer properties, this compound has shown potential in anti-inflammatory therapies. A study by Johnson et al. (2023) revealed that it inhibits the activity of cyclooxygenase (COX) enzymes, which are key players in inflammation. The presence of the imidazole moiety was found to be crucial for this activity, as it facilitates interactions with the enzyme's active site.
The synthesis of 7-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1-benzofuran-2-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the benzofuran ring system, introduction of the methoxy group, and subsequent coupling with the imidazole derivative. Recent advancements in catalytic asymmetric synthesis have enabled higher yields and improved stereocontrol in the production process.
From a structural standpoint, the molecule's benzofuran core provides a rigid framework that enhances its stability and pharmacokinetic properties. The substitution pattern on the benzofuran ring also plays a significant role in determining its biological activity. For instance, the methoxy group at position 7 not only increases lipophilicity but also serves as a site for further functionalization in drug design.
Moreover, computational studies using molecular docking have provided insights into the binding modes of this compound with various biological targets. These studies suggest that the molecule can interact with both hydrophobic pockets and hydrogen bonding sites, making it versatile for targeting different classes of proteins.
In conclusion, 7-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1-benzofuran-2-carboxamide represents a compelling candidate for further exploration in drug development. Its unique structure, combined with promising biological activities, positions it as a valuable tool in addressing unmet medical needs.
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